3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting benzene compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Substitution: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Coupling: The pyrrolidine ring is attached to the phenyl group through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide
- 3-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide
- 3-chloro-4-methoxy-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-4-methoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzene-1-sulfonamide stands out due to its specific combination of functional groups The presence of both chloro and methoxy groups on the benzene ring, along with the pyrrolidine ring, provides unique chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-19-9-8-17(14-18(19)20)26(23,24)21-11-10-15-4-6-16(7-5-15)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIVGQIARSVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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